molecular formula C6H9NO2 B167588 Ethyl 3-cyanopropanoate CAS No. 10137-67-4

Ethyl 3-cyanopropanoate

Cat. No.: B167588
CAS No.: 10137-67-4
M. Wt: 127.14 g/mol
InChI Key: BFSBTNGKMMFQNL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-cyanopropanoate can be synthesized through the esterification of 3-cyanopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous esterification process, where 3-cyanopropanoic acid and ethanol are fed into a reactor containing an acid catalyst. The product is then distilled to achieve the desired purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Key Reactions

  • Oxidation : Converts ethyl 3-cyanopropanoate to 3-cyanopropanoic acid.
  • Reduction : Reduces to form primary amines using lithium aluminum hydride.
  • Substitution : Engages in nucleophilic substitution reactions, allowing for the replacement of the cyano group with other nucleophiles.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic pathways.

Medicinal Chemistry

The compound has been explored for its potential in drug development. Notably, it has been incorporated into the design of caspase inhibitors, which are critical in regulating apoptosis. For instance, a study demonstrated that derivatives of this compound exhibited potent inhibition against caspase 1, a key enzyme involved in inflammatory responses. The IC50_{50} values for some derivatives were found to be as low as 0.316 nM, indicating high potency .

Biological Studies

In biological research, this compound is utilized to study enzyme-catalyzed reactions involving ester hydrolysis. It has been shown to interact with various molecular targets depending on the reaction conditions, which aids in understanding enzyme mechanisms and kinetics.

Industrial Applications

In industry, this compound is used in the manufacture of polymers, resins, and plasticizers. Its properties facilitate the production of materials with desirable characteristics such as flexibility and durability .

Case Study 1: Caspase Inhibition

A research study focused on synthesizing small molecules containing the this compound moiety as potential caspase inhibitors. The findings indicated that these compounds could selectively inhibit caspase 1 with high potency while demonstrating low cytotoxicity against human cells. This highlights the compound's utility in developing targeted therapies for inflammatory diseases .

Case Study 2: Agrochemical Development

Another investigation explored the use of this compound in synthesizing novel agrochemicals aimed at pest control. The compound's ability to undergo various chemical transformations allowed researchers to develop effective insecticides with reduced environmental impact compared to traditional agents.

Mechanism of Action

The mechanism of action of ethyl 3-cyanopropanoate involves its interaction with various molecular targets depending on the reaction it undergoes. For instance, in ester hydrolysis, the compound is cleaved by esterases to form 3-cyanopropanoic acid and ethanol. In reduction reactions, the cyano group is converted to an amine group through the addition of hydrogen atoms .

Comparison with Similar Compounds

    Methyl 3-cyanopropanoate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 2-cyanopropanoate: Similar structure but with the cyano group at the second carbon instead of the third.

    Ethyl 3-cyanobutanoate: Similar structure but with an additional carbon in the chain.

Uniqueness: this compound is unique due to its specific placement of the cyano group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis, offering distinct pathways for chemical transformations compared to its analogs .

Biological Activity

Ethyl 3-cyanopropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development, supported by various studies and data.

Chemical Structure and Properties

This compound is an ester derivative featuring a cyano group, which contributes to its reactivity and biological activity. The molecular formula is C6H9N1O2C_6H_9N_1O_2, with a molecular weight of approximately 141.14 g/mol. The compound can be synthesized through various methods, including the Knoevenagel condensation reaction.

1. Caspase Inhibition

One of the most notable biological activities of this compound is its role as a potent inhibitor of caspase-1, an enzyme critical in apoptosis and inflammation. Research indicates that derivatives of this compound exhibit high selectivity for caspase-1 over other caspases, making them valuable in therapeutic contexts where modulation of inflammatory responses is desired.

  • Inhibition Potency : this compound displayed an IC50 value of approximately 2.58 nM against caspase-1, indicating strong inhibitory potential . This selectivity is crucial for minimizing off-target effects in clinical applications.

2. Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial properties. Studies have indicated that compounds containing the cyano group can disrupt bacterial cell walls or inhibit metabolic pathways essential for bacterial survival.

  • Case Study : A study demonstrated that this compound derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use as a broad-spectrum antimicrobial agent .

3. Cytotoxic Effects

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics.

  • Mechanism : The mechanism appears to involve the activation of caspases leading to programmed cell death, which is a desirable pathway for cancer treatment .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for assessing its viability as a therapeutic agent.

PropertyValue
SolubilitySoluble in organic solvents
StabilityStable under neutral/acidic conditions; degraded in basic conditions
ToxicityAcute toxicity noted; requires careful handling

Table: Summary of Biological Activities

Activity TypeObservationsReferences
Caspase InhibitionIC50 = 2.58 nM for caspase-1
AntimicrobialEffective against multiple bacterial strains
CytotoxicityInduces apoptosis in cancer cells

Properties

IUPAC Name

ethyl 3-cyanopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-9-6(8)4-3-5-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSBTNGKMMFQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143876
Record name Ethyl 3-cyanopropanoate
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Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10137-67-4
Record name Propanoic acid, 3-cyano-, ethyl ester
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Record name Ethyl 3-cyanopropanoate
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Record name 10137-67-4
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Record name Ethyl 3-cyanopropanoate
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Record name ethyl 3-cyanopropanoate
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Record name ETHYL 3-CYANOPROPANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 3-cyanopropanoate
Ethyl 3-cyanopropanoate
Ethyl 3-cyanopropanoate
Ethyl 3-cyanopropanoate
Ethyl 3-cyanopropanoate
Ethyl 3-cyanopropanoate

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